N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide
Description
This compound is a hybrid heterocyclic molecule combining a 1,3,4-oxadiazole core with a 1,3-dimethylpyrazole substituent and a 4-methoxybenzenesulfonyl-propanamide side chain. The oxadiazole ring is known for its electron-deficient nature, making it a common scaffold in medicinal chemistry for targeting enzymes like kinases or proteases . The dimethylpyrazole group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-11-10-14(22(2)21-11)16-19-20-17(27-16)18-15(23)8-9-28(24,25)13-6-4-12(26-3)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHUOPELKMJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The target compound’s closest analog in the evidence is N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide (), which replaces the dimethylpyrazole with a benzodioxol group. Key differences include:
The dimethylpyrazole in the target compound likely improves membrane permeability compared to the benzodioxol analog, which may favor CNS penetration due to its similarity to catechol-like structures .
Comparison with Sulfonamide-Containing Analogs
The compound 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide () shares the 4-methoxyphenyl sulfonamide group but lacks the oxadiazole core. Key distinctions:
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